(S)-N-Boc-2,3-epoxypropylamine
Overview
Description
(S)-N-Boc-2,3-epoxypropylamine is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cyclodimerization and Ring Closures : The kinetics and stability of alkyl-2,3-epoxypropylamines, including variations like (S)-N-Boc-2,3-epoxypropylamine, were studied. These compounds undergo cyclodimerization to form novel ring structures, such as 1,5-disubstituted-1,5-diazacyclooctane-3,7-diols and 1-aza-5-thiacyclooctane-3,7-diols, which are important in chemical synthesis (Gaertner, 1967).
Chiral Building Blocks for β-Adrenergic Blocking Agents : The compound (S)-N-benzyl-N-isopropyl-2,3-epoxypropylamine, a variant of this compound, was synthesized and used as a key intermediate in producing β-adrenergic blocking agents, which are critical in treating cardiovascular diseases (Hou, Li, & Dai, 1999).
Catalytic Synthesis of Biologically Active Compounds : Chiral 3-amino-3-aryloxindoles, significant in pharmaceuticals, were synthesized using a Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines. This method demonstrated high functional-group compatibility and good yields (Marques & Burke, 2016).
Antimicrobial Agents : Amidoximes and Boc-protected amidoximes, derived from this compound, were synthesized and tested as potential antibacterial agents, particularly against pathogenic E. coli strains (Samsonowicz-Górski et al., 2021).
Pharmaceutical Intermediate Production : N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, similar to this compound, is a precursor for HIV protease inhibitors. Its production was improved using a continuous flow reactor, demonstrating the compound's significance in pharmaceutical manufacturing (Pollet et al., 2009).
Polymer Chemistry : The structure-activity relationship of cationic amphiphilic polymethacrylate derivatives, which include the N-(tert-butoxycarbonyl)aminoethyl methacrylate variant, was investigated for antimicrobial and hemolytic activities. These findings are crucial for developing new materials with biomedical applications (Kuroda & DeGrado, 2005).
Photocatalysis : In a study on (BiO)2CO3-based photocatalysts, modifications involving BOC compounds were explored for enhancing visible light-driven photocatalytic performance. These findings are significant for applications in environmental remediation and energy conversion (Ni et al., 2016).
Nanocomposites : The asymmetric functionalization of nanotubes using N-BOC-1,6-diaminohexane and their integration into epoxy nanocomposites was studied. This research is pertinent to the development of advanced materials with enhanced mechanical properties (Zhao & Barrera, 2010).
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis . The Boc group is introduced into a molecule to protect a functional group and obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of (S)-N-Boc-2,3-epoxypropylamine involves the Boc group protecting the functional group during the reaction. Once the reaction is complete, the Boc group can be removed under acidic conditions . This process is known as deprotection . The Boc group is stable under a wide range of reaction conditions, which allows for various chemical transformations to occur without affecting the protected functional group .
Biochemical Pathways
The introduction and removal of the boc group can influence various biochemical pathways by altering the structure and function of molecules .
Pharmacokinetics
For instance, the Boc group can enhance the lipophilicity of a compound, which may improve its absorption and distribution .
Result of Action
The result of the action of this compound is the protection of functional groups during chemical reactions, allowing for chemoselectivity . This can lead to the synthesis of complex molecules without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group is typically performed under acidic conditions and can be influenced by temperature . Furthermore, the stability of the Boc group can be affected by the presence of certain reagents or catalysts .
Properties
IUPAC Name |
tert-butyl N-[[(2S)-oxiran-2-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGKXNNTNBRBH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218168 | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161513-47-9 | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161513-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(2S)-2-oxiranylmethyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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